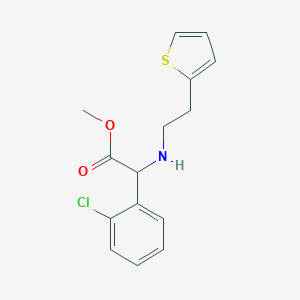
methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-thienyl)ethylaminoacetate is a chemical compound with the molecular formula C15H16ClNO2S. It is known for its unique structure, which includes a thienyl group, a chlorophenyl group, and an amino ester linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-thienyl)ethylaminoacetate typically involves the reaction of 2-chlorophenylacetic acid with thienylethylamine in the presence of a suitable esterification agent such as methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Typically around 60-80°C
Catalyst: Acid catalysts like sulfuric acid or hydrochloric acid
Solvent: Methanol or other suitable organic solvents
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(2-thienyl)ethylaminoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-thienyl)ethylaminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-thienyl)ethylaminoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-thienyl)ethylaminoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S)-2-(2-chlorophenyl)-2-[2-(thiophen-2-yl)ethylamino]acetate Hydrochloride
- Methyl (2S)-2-(2-chlorophenyl)-2-[2-(thiophen-2-yl)ethylamino]acetate
Uniqueness
Methyl 2-(2-thienyl)ethylaminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
141109-26-4 |
|---|---|
Molekularformel |
C15H16ClNO2S |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3 |
InChI-Schlüssel |
PAOGEKGFTGONII-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
Synonyme |
Methyl2-(2-Chlorophenyl)-2-[2-(2-thiophenyl)ethylamino]acetate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













